molecular formula C10H22ClNO2 B1426321 2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1219979-99-3

2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426321
CAS No.: 1219979-99-3
M. Wt: 223.74 g/mol
InChI Key: QVMOLJVUDPCAMC-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine ring, a fundamental structural motif prevalent in numerous pharmaceuticals and biologically active compounds . The piperidine scaffold is a common building block found in a wide range of therapeutics, making derivatives like this one valuable for the synthesis of novel chemical entities . The structure of this compound includes a polyether side chain terminating in a methoxy group. This side chain can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical parameters in drug design. Piperidine derivatives are extensively explored in scientific research for their potential interactions with central nervous system targets . For instance, structurally related compounds have been investigated as ligands for histamine H3 and sigma-1 receptors, which are relevant for the study of neurological disorders and pain . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-12-8-9-13-7-5-10-4-2-3-6-11-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMOLJVUDPCAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a methoxyethoxyethyl group, enhances its solubility and reactivity, making it a valuable candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been observed to modulate the activity of these targets, leading to various biological effects, including potential inhibition or activation of certain metabolic pathways. This modulation is crucial for its therapeutic applications, particularly in treating neurological disorders and other conditions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

The compound's neuroprotective properties are particularly noteworthy. It has been studied for its role as an antagonist at the A2A adenosine receptor, which is implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. A2A receptor antagonists have demonstrated the ability to prevent neurotoxicity associated with amyloid beta, enhancing spatial memory in experimental models .

Study on Neurodegenerative Disorders

In a recent study, piperidine derivatives similar to this compound were evaluated for their effects on neurodegenerative disorders. The results indicated that these compounds could delay the onset of symptoms associated with Parkinson's disease by modulating A2A receptor activity. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .

Anticancer Activity

Another significant area of research involves the anticancer properties of this compound. In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds were found to induce apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

Data Tables

Property Value
Molecular FormulaC12H19ClN2O3
Molecular Weight250.74 g/mol
SolubilitySoluble in water
Biological ActivitiesAntimicrobial, Neuroprotective
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)10.38
MEL-8 (Melanoma)12.00

Comparison with Similar Compounds

Molecular Structure and Physicochemical Properties

The table below highlights key structural differences and properties of 2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
2-[2-(2-Methoxyethoxy)ethyl]piperidine HCl C₁₁H₂₂ClNO₂ (inferred) ~247.75 (calc.) Methoxyethoxyethyl Enhanced solubility (HCl salt)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy High lipophilicity; delayed toxicity
2-[2-(Propan-2-yloxy)ethyl]piperidine HCl C₁₀H₂₂ClNO 207.74 Isopropoxyethyl Smaller size; irritant (SDS data)
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl C₁₃H₁₆Cl₃NO 308.63 Dichlorophenoxyethyl Electronegative Cl atoms; unknown eco-toxicity
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl C₁₆H₂₄ClNO₃ 329.82 Benzoate ester; piperidinyl Ester group; lipophilic

Key Observations:

  • Substituent Effects : The methoxyethoxy group in the target compound balances polarity and flexibility, contrasting with bulky diphenylmethoxy (lipophilic) or halogenated groups (electron-withdrawing) .
  • Molecular Weight : Smaller analogs (e.g., isopropoxy derivative ) may exhibit faster metabolic clearance, while larger derivatives (e.g., benzoate ester ) could have prolonged half-lives.
  • Solubility : All hydrochlorides improve aqueous solubility, critical for bioavailability.

Regulatory and Environmental Considerations

  • Regulatory Status: Many piperidine derivatives lack comprehensive regulatory evaluations.
  • Environmental Impact: Most compounds, including the target, have unknown environmental persistence or biodegradability .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:
  • Step 1 : Alkylation of piperidine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) to form the tertiary amine intermediate .
  • Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether or methanol .
  • Key Conditions :
  • Temperature control (±2°C) to avoid side reactions.
  • Solvent selection (e.g., acetonitrile for polar aprotic efficiency).
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
ParameterOptimal RangePurpose
Reaction Temp.60–80°CMinimize decomposition
SolventAcetonitrile/MeOHEnhance nucleophilicity
PurificationRecrystallizationEnsure >95% purity

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, methoxy group at δ 3.3 ppm) and confirm substitution patterns .
  • Sample Prep : Dissolve in DMSO-d₆ or CDCl₃ (5–10 mg/mL) .
  • Mass Spectrometry (MS) :
  • ESI-MS : Confirm molecular ion peak ([M+H]⁺ at m/z ~264) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute stereochemistry (if applicable) and intermolecular interactions .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :
  • In Vitro Assays :
  • Radioligand Binding Assays : Quantify affinity (Kᵢ) for receptors (e.g., opioid or serotonin receptors) using tritiated ligands .
  • Enzyme Inhibition Studies : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., acetylcholinesterase inhibition) .
  • Computational Modeling :
  • Molecular Docking (AutoDock Vina) : Predict binding poses using crystal structures of target proteins (PDB ID: e.g., 5T1A for opioid receptors) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
TechniqueApplicationKey Metrics
Radioligand AssayReceptor affinityKᵢ (nM), Bmax
Molecular DockingBinding site predictionBinding energy (kcal/mol)

Q. How can contradictory data in reported pharmacological activities be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines) and assess variables like:
  • Dosage Regimens : Differences in IC₅₀ values may arise from in vitro vs. in vivo models .
  • Structural Analogues : Cross-reference activities of similar piperidine derivatives (e.g., 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride) to identify structure-activity trends .
  • Experimental Replication :
  • Controlled Variables : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4 PBS) .
  • Statistical Validation : Apply ANOVA or Student’s t-test (p < 0.05) to confirm reproducibility .

Handling and Stability Considerations

Q. What are the best practices for ensuring compound stability during storage and experimental use?

  • Methodological Answer :
  • Storage :
  • Temperature : Store at 2–8°C in airtight, light-resistant vials to prevent hydrolysis .
  • Desiccant : Include silica gel packs to avoid moisture absorption .
  • Stability Monitoring :
  • HPLC Purity Checks : Perform monthly analyses (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and bioavailability predictions?

  • Methodological Answer :
  • Solubility Assays :
  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) and compare with computational predictions (e.g., SwissADME) .
  • Bioavailability Factors :
  • LogP Analysis : Experimental vs. predicted LogP values (e.g., using octanol-water partitioning) to validate computational models .
  • Resolution Strategy :
  • Adjust force fields in simulations (e.g., GAFF2) to better match experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride
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